Stereochemistry-Driven >1000-Fold Potency Differential in Neuronal Nitric Oxide Synthase (nNOS) Inhibition
When elaborated into 4-N-(L-ArgNO₂)-trans-4-amino-L-prolineamide (compound 2), the trans-(2S,4R) scaffold yields a potent nNOS inhibitor with Ki = 103 nM. The corresponding cis-(2S,4S) diastereomer (compound 5) exhibits an IC₅₀ of approximately 100 µM against nNOS, representing a roughly 1000-fold loss in inhibitory potency [1]. The trans-isomer also displays significant selectivity: nNOS Ki = 103 nM vs. iNOS Ki = 55.5 µM (539-fold selective) [1]. This demonstrates that procurement of the incorrect (2S,4S)-cis diastereomer would eliminate pharmacological activity in any nNOS-targeted program derived from this intermediate.
| Evidence Dimension | nNOS inhibitory potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | trans-(2S,4R)-4-aminoprolineamide derivative (2): nNOS Ki = 103 nM; iNOS Ki = 55.5 µM; eNOS Ki = 8.46 µM |
| Comparator Or Baseline | cis-(2S,4S)-4-aminoprolineamide derivative (5): nNOS IC₅₀ ≈ 100 µM (Ki data not reportable due to weak inhibition); no measurable iNOS or eNOS selectivity |
| Quantified Difference | ~1000-fold reduction in nNOS inhibitory potency for the cis-diastereomer; selectivity profile abolished |
| Conditions | In vitro enzyme inhibition assay; recombinant rat nNOS, murine iNOS, bovine eNOS; L-arginine substrate; Ki determined by Dixon plot analysis |
Why This Matters
Procurement of the (2S,4S)-cis stereoisomer instead of (2S,4R)-trans would produce a biologically inert intermediate, representing a catastrophic failure in any NOS-inhibitor medicinal chemistry campaign.
- [1] Ji H, Gómez-Vidal JA, Martásek P, Roman LJ, Silverman RB. Conformationally restricted dipeptide amides as potent and selective neuronal nitric oxide synthase inhibitors. J Med Chem. 2006;49(21):6254-6263. View Source
